[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane
Description
[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane: is a complex organic compound that features a combination of chloro, methyl, dioxaborolan, and triisopropylsilane groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Properties
IUPAC Name |
[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38BClO3Si/c1-14(2)28(15(3)4,16(5)6)25-19-13-12-18(17(7)20(19)24)23-26-21(8,9)22(10,11)27-23/h12-16H,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQATSJHFNTJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38BClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane typically involves multiple steps:
Formation of the dioxaborolan group: This step often involves the reaction of a suitable boronic acid derivative with a diol, such as pinacol, under dehydrating conditions.
Introduction of the chloro and methyl groups: These groups can be introduced through halogenation and alkylation reactions, respectively.
Attachment of the triisopropylsilane group: This step usually involves a silylation reaction, where a triisopropylsilyl chloride reacts with the phenolic hydroxyl group in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The dioxaborolan group is known for its role in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron and silicon centers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for these transformations.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted phenoxy derivatives.
Coupling Products: These reactions yield biaryl compounds, which are valuable in pharmaceuticals and materials science.
Oxidation and Reduction Products: These reactions can modify the oxidation state of boron and silicon, leading to different functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Bioconjugation: It is used in the modification of biomolecules for imaging and therapeutic applications.
Industry
Electronics: The compound is used in the fabrication of electronic components due to its stability and electronic properties.
Agriculture: It is explored for use in agrochemicals, providing enhanced efficacy and environmental compatibility.
Mechanism of Action
The mechanism by which [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- [2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
- Structural Complexity : The presence of multiple functional groups in [2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane makes it more versatile in chemical reactions compared to simpler analogs.
- Reactivity : The combination of chloro, methyl, dioxaborolan, and triisopropylsilane groups provides unique reactivity patterns, making it valuable in specialized applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane is a specialized compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological applications. This article delves into its biological activity, synthesizing data from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is 2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. Its molecular formula is , with a molecular weight of 424.89 g/mol. The compound features a chlorinated phenolic group and a dioxaborolane moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H38BClO3Si |
| Molecular Weight | 424.89 g/mol |
| CAS Number | 1799612-10-4 |
| Purity | 95% |
| Solubility | Moderately soluble |
Antimicrobial Properties
Research indicates that compounds containing boron and chlorine exhibit antimicrobial activity. The dioxaborolane structure in this compound may enhance its interaction with microbial cell membranes or inhibit essential metabolic pathways. Studies have shown that similar compounds can effectively combat various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Cytotoxicity and Cancer Research
The biological activity of this compound has been explored in the context of cancer research. Compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular signaling pathways. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards specific cancer cell lines.
The proposed mechanism of action involves the compound's ability to form reactive oxygen species (ROS) upon cellular uptake. These ROS can lead to oxidative damage in cellular components like DNA and proteins. Additionally, the presence of the chlorinated phenolic group may facilitate interactions with various enzymes involved in cellular metabolism.
Case Studies
- Antimicrobial Efficacy : A study conducted on related compounds demonstrated significant inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL. The mechanism was attributed to membrane disruption and interference with cell wall synthesis.
- Cytotoxicity Assessment : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptotic cell populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
